

A71623: A Potent and Selective Cholecystokinin 1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A71623 is a potent and highly selective peptide analog agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor (GPCR) primarily found in the gastrointestinal system and discrete regions of the central nervous system. Its high affinity and selectivity for CCK1R over the closely related CCK2R make it an invaluable tool for elucidating the physiological roles of CCK1R and as a potential therapeutic agent. This document provides a comprehensive technical overview of A71623, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **A71623**, providing a clear comparison of its binding affinity, selectivity, and functional potency.

Table 1: Binding Affinity and Selectivity of A71623



Ligand	Receptor	Binding Affinity (IC50, nM)	Selectivity (fold)	Reference
A71623	CCK1R	3.7	1200-fold vs. CCK2R	[1]
A71623	CCK2R	~4440 (calculated)	-	[1]

Table 2: Functional Activity of A71623

Assay Type	Parameter	Value	Cell Line	Reference
Calcium Mobilization	EC50	Data not available	CHO-CCK1R	[2]
Inositol Phosphate Accumulation	EC50	Data not available	-	
In Vivo Motor Performance	Effective Dose	0.026 mg/kg/day (i.p.)	Mouse models of Spinocerebellar Ataxia	[3][4][5]

Signaling Pathways

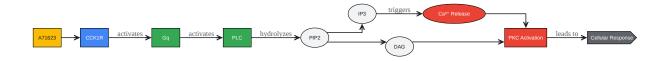
Activation of CCK1R by **A71623** initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G proteins, leading to the activation of distinct downstream pathways.

Gq-Mediated Pathway

Upon agonist binding, CCK1R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein



kinase C (PKC), which phosphorylates various downstream targets, modulating cellular processes.



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CCK1R Gq-Mediated Signaling Pathway.

Gs-Mediated Pathway

In addition to Gq coupling, CCK1R can also activate the Gs alpha subunit.[1][6][7][8][9][10] Activated Gs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates a variety of cellular proteins, leading to a distinct set of cellular responses.



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CCK1R Gs-Mediated Signaling Pathway.

Downstream Signaling: mTORC1 and Erk1/2

Further downstream, **A71623**-mediated CCK1R activation has been shown to modulate the mTORC1 and Erk1/2 signaling pathways.[3][11][12] In certain cellular contexts, such as in mouse models of spinocerebellar ataxia, **A71623** administration leads to the activation of mTORC1 signaling and phosphorylation of Erk1 and Erk2.[3][4][5][11][13] These pathways are crucial for cell growth, proliferation, and survival.

Experimental Protocols



The following sections provide detailed methodologies for key experiments used to characterize the interaction of **A71623** with CCK1R.

Radioligand Binding Assay

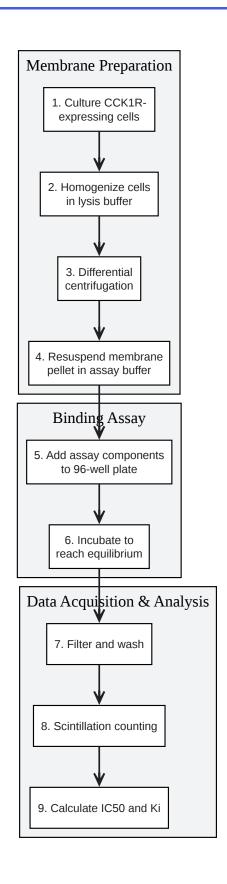
This protocol describes a competitive binding assay to determine the affinity of **A71623** for CCK1R.[14][15][16]

- 1. Membrane Preparation:
- Culture cells stably or transiently expressing human CCK1R (e.g., CHO-K1, HEK293) to ~90% confluency.
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
- Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
- 2. Binding Assay:
- In a 96-well plate, add in the following order:
 - 50 μL of assay buffer or unlabeled A71623 at various concentrations (for competition curve).
 - 50 μL of a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) in assay buffer.
 - \circ 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).



- For non-specific binding determination, add a high concentration of unlabeled CCK-8 (e.g., 1 μM) instead of A71623.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
- 3. Filtration and Counting:
- Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- · Measure the radioactivity retained on the filters using a scintillation counter.
- 4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **A71623** concentration.
- Determine the IC50 value (the concentration of **A71623** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for Radioligand Binding Assay.



Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following CCK1R activation by A71623.[9][10][13][17][18][19][20]

1. Cell Preparation:

- Seed cells expressing CCK1R (e.g., CHO-CCK1R) into a black, clear-bottom 96-well plate and grow to confluency.
- On the day of the assay, remove the growth medium.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Add the loading buffer to each well and incubate at 37°C for a specified time (e.g., 45-60 minutes) in the dark to allow the dye to enter the cells and be de-esterified.
- After incubation, wash the cells with the assay buffer to remove excess dye.
- 3. Agonist Addition and Fluorescence Measurement:
- Place the plate in a fluorescence microplate reader equipped with an automated injection system.
- Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
- Inject a solution of **A71623** at various concentrations into the wells.
- Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes). The excitation and emission wavelengths will depend on the dye used (e.g., Ex/Em ~490/525 nm for Fluo-4).

4. Data Analysis:



- For each concentration of **A71623**, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the response to the maximum response obtained with a saturating concentration
 of a full agonist or to a positive control like ionomycin.
- Plot the normalized response against the logarithm of the **A71623** concentration.
- Determine the EC50 value (the concentration of **A71623** that produces 50% of the maximal response) using non-linear regression analysis.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a direct downstream product of Gq-mediated PLC activation.[20][21][22][23][24][25]

- 1. Cell Labeling:
- Seed CCK1R-expressing cells in a multi-well plate and grow to near confluency.
- Replace the growth medium with inositol-free medium and incubate for a period to deplete intracellular inositol stores.
- Add myo-[3H]inositol to the medium and incubate for an extended period (e.g., 18-24 hours) to allow for its incorporation into cellular phosphoinositides.
- 2. Agonist Stimulation:
- Wash the cells to remove unincorporated [3H]inositol.
- Add assay buffer containing lithium chloride (LiCl) to each well and pre-incubate for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
- Add A71623 at various concentrations and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
- 3. Extraction of Inositol Phosphates:



- Terminate the stimulation by aspirating the medium and adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).
- Incubate on ice to allow for cell lysis and protein precipitation.
- Neutralize the extracts with a suitable base (e.g., KOH).
- 4. Separation and Quantification of Inositol Phosphates:
- Separate the total inositol phosphates from free [3H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
- Elute the bound IPs with a high-salt buffer (e.g., ammonium formate/formic acid).
- Measure the radioactivity of the eluted fractions using a scintillation counter.
- 5. Data Analysis:
- For each concentration of A71623, calculate the total [3H]inositol phosphates accumulated.
- Plot the amount of [3H]IPs against the logarithm of the **A71623** concentration.
- Determine the EC50 value by non-linear regression analysis.

In Vivo Assessment of Motor Performance

This protocol outlines a general procedure for evaluating the effect of **A71623** on motor function in mouse models, as has been done in studies of spinocerebellar ataxia.[3][4][5]

- 1. Animal Model and Treatment:
- Utilize a relevant mouse model with a quantifiable motor deficit (e.g., transgenic mouse models of spinocerebellar ataxia).
- Divide the animals into treatment and vehicle control groups.
- Administer A71623 or vehicle via a chosen route (e.g., intraperitoneal injection or continuous infusion via osmotic minipump). A common dose is 0.026 mg/kg/day.[3][4][5]

Foundational & Exploratory





• The treatment duration will depend on the specific model and experimental goals.

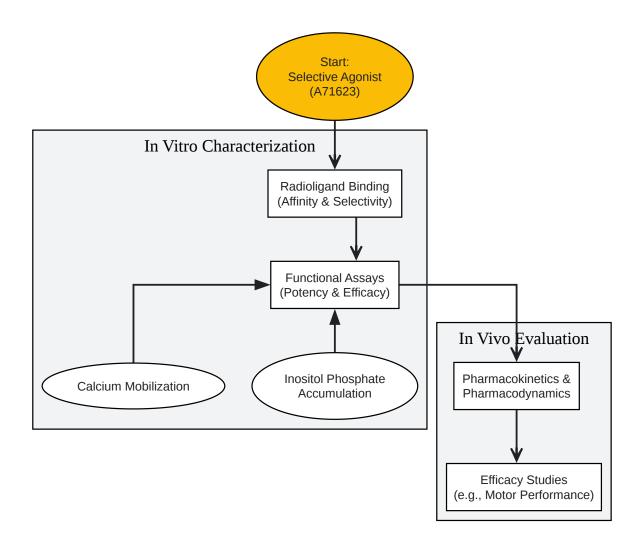
2. Behavioral Testing:

- Conduct baseline motor performance tests before initiating treatment.
- Perform a battery of motor function tests at regular intervals during the treatment period.
 These may include:
 - Rotarod test: Measures balance and motor coordination by assessing the time an animal can remain on a rotating rod.
 - Beam walking test: Assesses balance and gait by measuring the time taken and the number of foot slips while traversing a narrow beam.
 - Grip strength test: Measures forelimb and hindlimb muscle strength.
 - Open field test: Can be used to assess general locomotor activity and anxiety-like behavior.

3. Data Analysis:

- For each behavioral test, compare the performance of the A71623-treated group to the vehicle-treated group over time.
- Use appropriate statistical analyses (e.g., two-way ANOVA with repeated measures) to determine the significance of any observed differences.





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General Workflow for Characterizing a Selective GPCR Agonist.

Conclusion

A71623 is a well-characterized, potent, and selective CCK1R agonist that serves as a critical research tool. Its ability to selectively activate CCK1R allows for the detailed investigation of the receptor's role in various physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound and its target receptor. Further investigation into its functional potency in various second messenger assays will continue to refine our understanding of its pharmacological profile.



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- To cite this document: BenchChem. [A71623: A Potent and Selective Cholecystokinin 1 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666408#a71623-as-a-selective-cck1r-agonist]

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